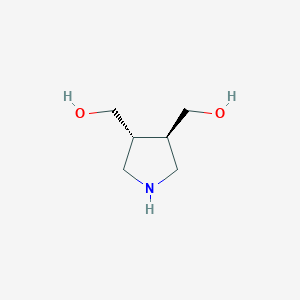
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is a chemical compound characterized by its pyrrolidine ring structure with two hydroxymethyl groups attached at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol typically involves the use of 1,3-dipolar cycloaddition reactions. One method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction yields the desired compound with a moderate overall yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.
化学反応の分析
Types of Reactions
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Rel-(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride
- Rel-(3R,4R)-3-Fluoro-4-methylpyrrolidine
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Uniqueness
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is unique due to its specific arrangement of hydroxymethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
ZRERAZQFEFFXSJ-PHDIDXHHSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)CO)CO |
正規SMILES |
C1C(C(CN1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)


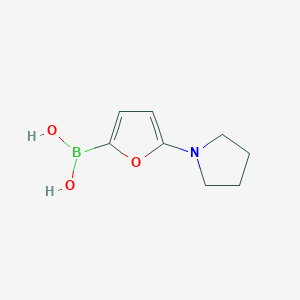
![tert-Butyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13337921.png)

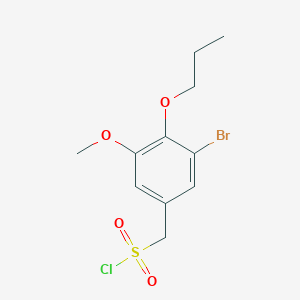
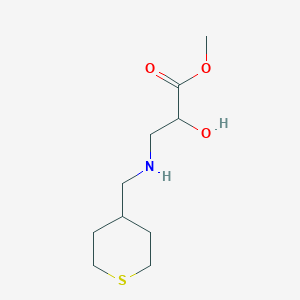
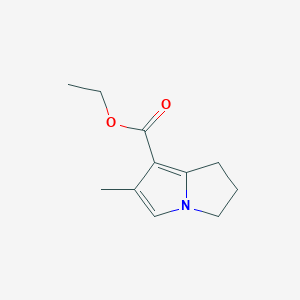
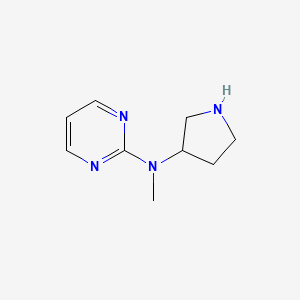
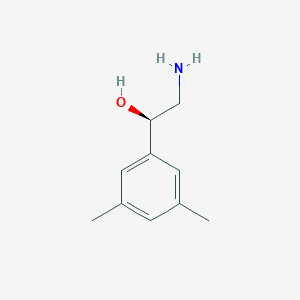
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
